3'-Methylepicatechin-5-sulfate is a conjugated flavonoid compound derived from epicatechin, a type of catechin prevalent in various plants, particularly in tea and cocoa. This compound is notable for its potential health benefits, including antioxidant and anti-inflammatory properties. It is classified under flavonoids, specifically as a methylated and sulfated derivative of epicatechin.
The primary source of 3'-Methylepicatechin-5-sulfate is the natural extraction from plants rich in catechins, such as green tea leaves and cocoa beans. The compound can also be synthesized through chemical modifications of epicatechin.
3'-Methylepicatechin-5-sulfate falls under the category of flavonoids, which are polyphenolic compounds known for their diverse biological activities. Its specific classification includes:
The synthesis of 3'-Methylepicatechin-5-sulfate typically involves two main steps: methylation and sulfation.
The industrial production may involve extracting epicatechin from natural sources followed by chemical modifications. Purification techniques such as chromatography are employed to isolate 3'-Methylepicatechin-5-sulfate with high purity levels .
The molecular formula for 3'-Methylepicatechin-5-sulfate is C₁₅H₁₄O₇S, indicating it contains 15 carbon atoms, 14 hydrogen atoms, 7 oxygen atoms, and 1 sulfur atom. The structure features:
Key structural data include:
3'-Methylepicatechin-5-sulfate can undergo various chemical reactions:
The major products formed from these reactions include various methylated and sulfated derivatives of epicatechin, along with quinones from oxidation processes .
The mechanism of action for 3'-Methylepicatechin-5-sulfate involves several biological pathways:
Relevant analyses often involve chromatography techniques to assess purity and concentration in biological samples .
3'-Methylepicatechin-5-sulfate has diverse applications across various fields:
3'-Methylepicatechin-5-sulfate is a major phase II metabolite of the dietary flavanol (–)-epicatechin, formed through sequential enzymatic modifications. Initial O-methylation at the 3'-hydroxy position is catalyzed by catechol-O-methyltransferase (COMT), which uses S-adenosyl-L-methionine (SAM) as a methyl donor [2] [4]. This methylation step precedes sulfation, where sulfotransferases (SULTs)—particularly SULT1A1 and SULT1A3 isoforms—attach a sulfate group to the 5-hydroxy position of the epicatechin ring structure. The sulfate donor for this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS) [4] [6]. These transformations convert lipophilic (–)-epicatechin into a water-soluble conjugate, facilitating renal excretion.
The stereochemical configuration of the parent flavanol critically influences metabolite formation. Human studies confirm that 3'-O-methyl-(–)-epicatechin-5-sulfate exhibits greater metabolic stability than non-methylated sulfated analogs due to steric hindrance around the catechol ring [1] [2]. Analytical techniques like UPLC-MS/MS have quantified this metabolite as one of three predominant structurally related (–)-epicatechin metabolites (SREMs) in human plasma, alongside (–)-epicatechin-3'-O-glucuronide and (–)-epicatechin-3'-sulfate [1] [7].
Table 1: Key Phase II Metabolites of (–)-Epicatechin in Humans
Metabolite | Enzymes Involved | Tissue Localization | Detection Method | Relative Abundance |
---|---|---|---|---|
3'-O-Methyl-(–)-epicatechin-5-sulfate | COMT, SULT1A1/1A3 | Liver, intestinal mucosa | UPLC-MS/MS | 20–30% of total SREMs |
(–)-Epicatechin-3'-glucuronide | UDP-glucuronosyltransferases | Liver, kidney | HPLC with fluorescence | 40–50% of total SREMs |
(–)-Epicatechin-3'-sulfate | SULT1A3 | Intestinal epithelium | Electrochemical detection | 20–25% of total SREMs |
Gut microbiota mediate the catabolism of non-absorbed (–)-epicatechin into low-molecular-weight phenolic acids and valerolactones, which precede the formation of phase II conjugates like 3'-methylepicatechin-5-sulfate. Microbial transformations occur predominantly in the colon, where species including Adlercreutzia equolifaciens and Eggerthella lenta cleave the flavanol C-ring via C-C lyases [2] [8]. This generates 5-(3',4'-dihydroxyphenyl)-γ-valerolactone (gVL), which is absorbed and further sulfated or glucuronidated in the liver.
Biotransformation studies show that microbiota-derived metabolites account for ~42% of ingested (–)-epicatechin, compared to 20% for SREMs like 3'-methylepicatechin-5-sulfate [2]. However, microbiota also indirectly modulate phase II metabolism by producing phenolic acids (e.g., 3-(3'-hydroxyphenyl)hydracrylic acid), which upregulate hepatic SULT expression via nuclear receptor activation [8].
Table 2: Microbial vs. Hepatic Metabolites of (–)-Epicatechin
Metabolite Type | Representative Compounds | Primary Site of Formation | Key Enzymes/Pathways |
---|---|---|---|
Microbial Catabolites | 5-(3′,4′-Dihydroxyphenyl)-γ-valerolactone | Colon | C-C lyases, dehydroxylases |
3-(3′-Hydroxyphenyl)hydracrylic acid | Colon | β-Oxidation, dehydrogenation | |
Phase II Conjugates | 3'-Methylepicatechin-5-sulfate | Liver/Intestine | COMT, SULTs |
gVL-3'-O-sulfate | Liver | SULTs, UDP-glucuronosyltransferases |
Humans and rodents exhibit stark differences in the metabolism of (–)-epicatechin, impacting the abundance and profile of metabolites like 3'-methylepicatechin-5-sulfate. In humans, sulfation predominates at the 5-position post-methylation, whereas rats preferentially form 7-O-sulfates and 4'-O-methyl derivatives [2] [6]. This divergence arises from species-specific expression patterns of SULT isoforms: human liver expresses high SULT1A1 (favors 5-sulfation), while rats express SULT1B1 (favors 7-sulfation) [6].
Age and genetic polymorphisms further contribute to intra-species variability. Elderly humans show 18–25% lower plasma levels of 3'-methylepicatechin-5-sulfate after (–)-epicatechin intake compared to younger adults, attributed to reduced hepatic PAPS synthesis and SULT activity [3]. Additionally, single-nucleotide polymorphisms (SNPs) in SULT1A1 (e.g., SULT1A1 rs9282861) reduce sulfation efficiency by 30–50% in heterozygous individuals [6].
Table 3: Species-Specific Differences in Flavanol Metabolite Profiles
Metabolite | Human Abundance | Rat Abundance | Key Metabolic Factors |
---|---|---|---|
3'-O-Methyl-(–)-epicatechin-5-sulfate | High | Trace | SULT1A1 expression, PAPS availability |
4'-O-Methyl-(–)-epicatechin-7-sulfate | Low | High | SULT1B1 activity, methylation regioselectivity |
(–)-Epicatechin-3'-glucuronide | High | Moderate | UGT1A1/UGT1A8 expression |
5-(4'-Hydroxyphenyl)-γ-valerolactone | High | High | Conserved microbial pathways |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1